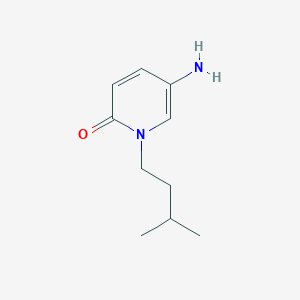
5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyridine ring with an amino group and a 3-methylbutyl substituent, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylbutylamine with a suitable pyridine derivative in the presence of a cyclizing agent can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: A similar compound with a pyrazole ring fused to a pyridine ring.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: A triazole derivative with similar functional groups.
Uniqueness
5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both an amino group and a 3-methylbutyl substituent
Properties
CAS No. |
1016698-42-2 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-amino-1-(3-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-8(2)5-6-12-7-9(11)3-4-10(12)13/h3-4,7-8H,5-6,11H2,1-2H3 |
InChI Key |
YSNPVBCQLMWIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(Carbamoylmethyl)sulfanyl]-4,6-dimethylpyrimidin-5-yl}propanoic acid](/img/structure/B13297157.png)

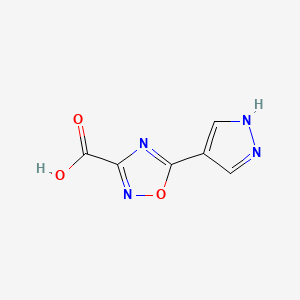
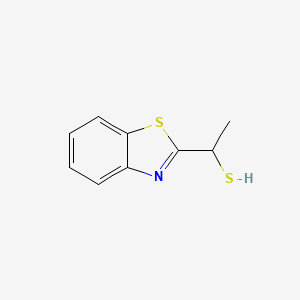
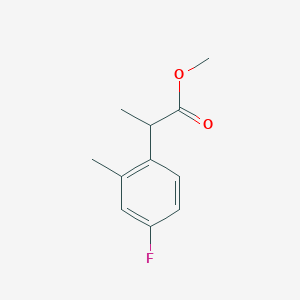
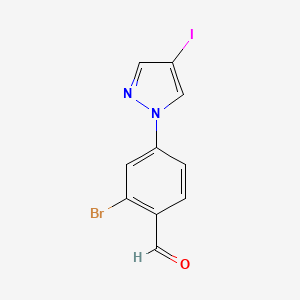

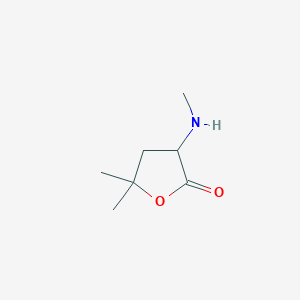

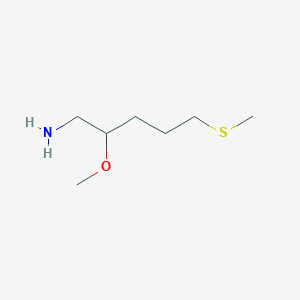
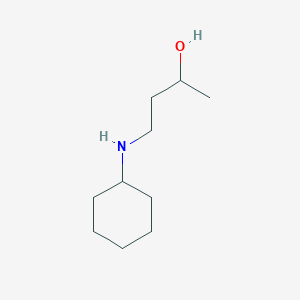
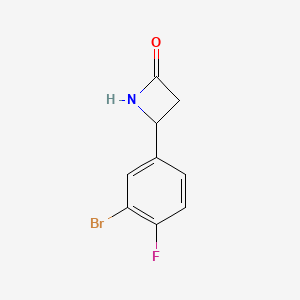
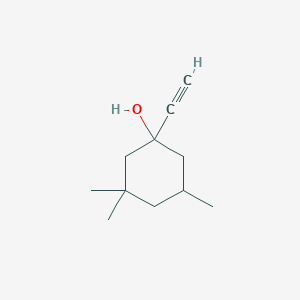
![4-[3-(Propylamino)butyl]phenol](/img/structure/B13297236.png)
